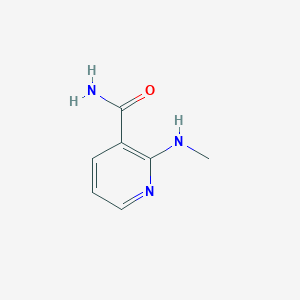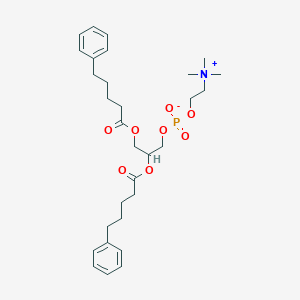
Dipvpc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipvpc is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic molecule that has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
Mecanismo De Acción
The mechanism of action of Dipvpc is complex and not yet fully understood. It is known to interact with a number of different receptors in the body, including G protein-coupled receptors and ion channels. These interactions can lead to changes in cellular signaling pathways and gene expression, ultimately affecting physiological processes.
Efectos Bioquímicos Y Fisiológicos
Dipvpc has been found to have a range of biochemical and physiological effects, including changes in intracellular calcium levels, alterations in gene expression, and modulation of neurotransmitter release. These effects make it a valuable tool for studying a variety of biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dipvpc in lab experiments is its specificity. Because it interacts with specific receptors in the body, it can be used to study the effects of specific signaling pathways or cellular processes. However, Dipvpc also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Direcciones Futuras
There are a number of potential future directions for research on Dipvpc. These include further studies of its mechanism of action, as well as investigations into its potential use in treating various diseases and conditions. Additionally, researchers may explore new methods for synthesizing Dipvpc or modifying its structure to enhance its effectiveness.
In conclusion, Dipvpc is a valuable tool for scientific research, with a range of potential applications in the study of cellular signaling, gene expression, and protein function. Its ability to interact with specific receptors in the body makes it a promising candidate for further investigation and development.
Métodos De Síntesis
Dipvpc can be synthesized using a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemicals to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Aplicaciones Científicas De Investigación
Dipvpc has a wide range of potential applications in scientific research. It can be used in studies of cell signaling, gene expression, and protein function, among other areas. Its ability to interact with specific receptors in the body makes it a valuable tool for studying the mechanisms underlying various biological processes.
Propiedades
Número CAS |
100031-76-3 |
|---|---|
Nombre del producto |
Dipvpc |
Fórmula molecular |
C30H44NO8P |
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
2,3-bis(5-phenylpentanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H44NO8P/c1-31(2,3)22-23-37-40(34,35)38-25-28(39-30(33)21-13-11-19-27-16-8-5-9-17-27)24-36-29(32)20-12-10-18-26-14-6-4-7-15-26/h4-9,14-17,28H,10-13,18-25H2,1-3H3 |
Clave InChI |
XDWHTDGBGLKLMJ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
Sinónimos |
1,2-diphenylvaleroyl-3-phosphatidylcholine diPVPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
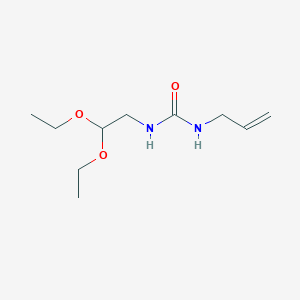
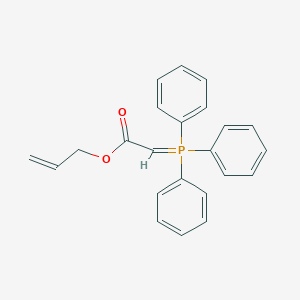
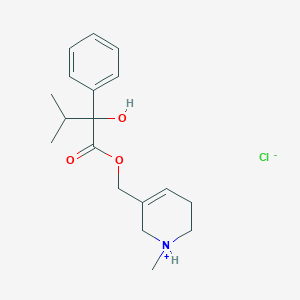

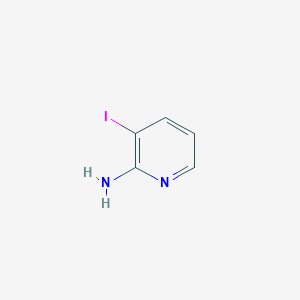

![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
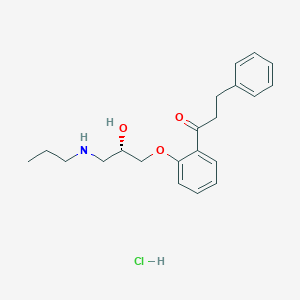


![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
